

Application Notes: Live-Cell Imaging of EGFR Degradation Using PROTAC EGFR Degradar 3

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Compound of Interest

Compound Name: PROTAC EGFR degrader 3

Cat. No.: B10832072

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.^{[1][2][3]}

Dysregulation of EGFR signaling, often through mutations, is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).^{[3][4]} While tyrosine kinase inhibitors (TKIs) have been effective, acquired resistance remains a major clinical challenge.^[5]

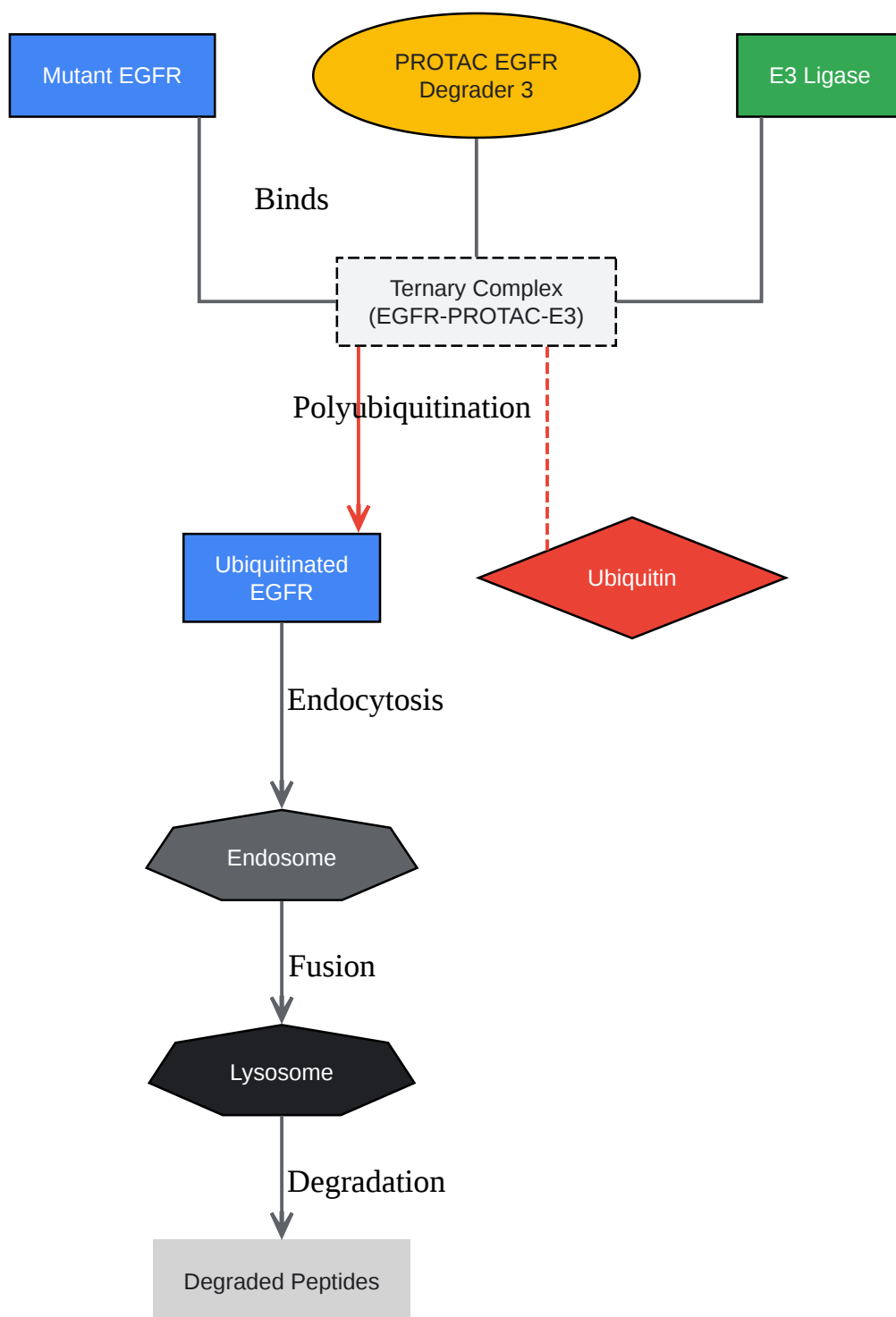
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting them.^{[5][6]} PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation.^{[6][7]}

This document provides detailed protocols and data for studying the activity of **PROTAC EGFR degrader 3**, a potent and selective degrader of mutant EGFR.^{[8][9]} We focus on the use of live-cell imaging as a powerful method to visualize and quantify the dynamics of EGFR degradation in real-time.^{[10][11][12]}

Mechanism of Action and Signaling Pathway

PROTAC EGFR degrader 3 selectively targets mutant forms of EGFR, such as those found in H1975 (EGFRL858R/T790M) and HCC827 (EGFRdel19) cell lines, with high potency.^{[8][9]} It

functions by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EGFR. Uniquely, for this degrader, the subsequent degradation process involves the lysosome, distinguishing it from many PROTACs that utilize the proteasome system.[8][9][13] By eliminating the EGFR protein, the degrader effectively shuts down downstream pro-survival signaling cascades, principally the RAS/RAF/MAPK and PI3K/AKT pathways.[3][14]



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